4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Overview
Description
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and cyclohexanone under acidic or basic conditions. The reaction proceeds through a multi-step process involving the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the quinazolinone core.
Scientific Research Applications
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenylthiourea
- 2-chlorophenylacetic acid
- 2-chlorophenol
Uniqueness
4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure and the presence of a thioxo group. This combination of structural features contributes to its distinct chemical reactivity and biological activities compared to other similar compounds.
Biological Activity
4-(2-Chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a one-pot reaction using thiourea and appropriate carbonyl compounds under various catalytic conditions. Recent studies have utilized zinc ferrite nanocatalysts to enhance yield and efficiency in the synthesis process .
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 15 |
These results indicate that the compound is particularly effective against Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal properties. It has been tested against several fungal strains with promising results:
Fungal Strain | Zone of Inhibition (mm) |
---|---|
Candida albicans | 22 |
Aspergillus niger | 19 |
The antifungal efficacy suggests potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers demonstrated that derivatives of the compound exhibited enhanced antibacterial properties when electron-withdrawing groups were present. Specifically, compounds with chlorine substitutions showed higher activity compared to those with electron-donating groups .
- Antifungal Activity : Another investigation highlighted the effectiveness of the compound against resistant strains of Candida species. The study reported a significant reduction in fungal growth at sub-inhibitory concentrations .
- Anticancer Potential : A recent publication detailed experiments where this compound was tested on various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also enhanced the cytotoxic effects when combined with standard chemotherapeutic agents .
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMEUSSYMWKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=CC=C3Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.